molecular formula C19H16O B11859043 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one CAS No. 14756-04-8

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11859043
CAS No.: 14756-04-8
M. Wt: 260.3 g/mol
InChI Key: OQYGAUAQOPHTES-OEMBIGBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a phenylallylidene group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 3-phenylpropionaldehyde with 3,4-dihydronaphthalen-1(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Phenylallylidene)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

14756-04-8

Molecular Formula

C19H16O

Molecular Weight

260.3 g/mol

IUPAC Name

(2E)-2-[(E)-3-phenylprop-2-enylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C19H16O/c20-19-17(11-6-9-15-7-2-1-3-8-15)14-13-16-10-4-5-12-18(16)19/h1-12H,13-14H2/b9-6+,17-11+

InChI Key

OQYGAUAQOPHTES-OEMBIGBOSA-N

Isomeric SMILES

C1C/C(=C\C=C\C2=CC=CC=C2)/C(=O)C3=CC=CC=C31

Canonical SMILES

C1CC(=CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.